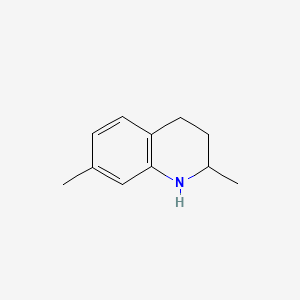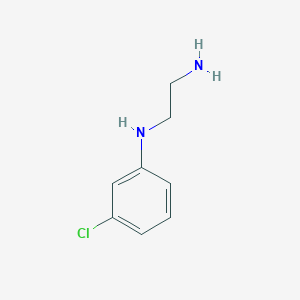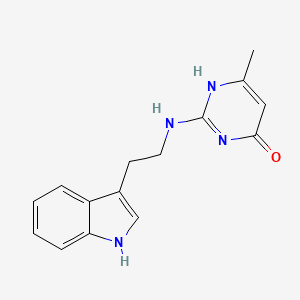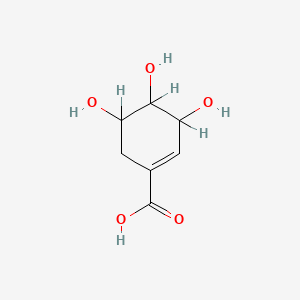
3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid
Descripción general
Descripción
3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid is a cyclohexenecarboxylic acid that is 1-cyclohexene-1-carboxylic acid carrying three hydroxy substituents at positions 3, 4, and 5 . It has a molecular formula of C7H10O5 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexene ring with three hydroxy groups and one carboxylic acid group . The InChI string representation of its structure isInChI=1S/C7H10O5/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10/h1,4-6,8-10H,2H2, (H,11,12) . Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 400.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It also has an enthalpy of vaporization of 75.3±6.0 kJ/mol and a flash point of 210.1±25.2 °C .Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
Ring-Closing Metathesis for Synthesis : The compound has been synthesized using ring-closing metathesis, with a focus on producing functionalized cyclohexene skeletons like GS4104. This process highlights its use in creating complex molecular structures, utilizing L-serine as a starting material (Cong & Yao, 2006).
Structural Analysis : Studies have explored its planar structure and the interactions of its molecular components, specifically the hydrogen-bonded cyclic dimers and three-dimensional network structures it forms, aiding in understanding its chemical properties (Zhao, Khan, & Fronczek, 2011).
Inhibitor Synthesis and Testing : It has been used in synthesizing benzyl analogues for testing as inhibitors of certain types of dehydroquinase, demonstrating its potential in pharmaceutical research (González‐Bello et al., 2003).
Biochemical and Pharmaceutical Aspects
Antiviral Drug Production : The compound is a key biochemical metabolite in organisms like plants and bacteria and is used in producing the anti-influenza drug oseltamivir. The review focuses on its extraction from Chinese star anise, which is a major industrial source (Ramazani et al., 2021).
Enantioselective Biosynthesis Applications : Studies have investigated the enantioselective biosynthesis of chiral derivatives of the compound, highlighting its importance in pharmaceutical intermediates (Dou, Xu, & Ni, 2020).
Pharmacological Agent Synthesis : Its derivatives have been used in synthesizing agents like MK-6892, showing potential as pharmacological agents with specific receptor activities (Shen et al., 2010).
Chemical and Structural Studies
Photoremovable Protecting Group in Organic Synthesis : The compound has been involved in studies related to photoremovable protecting groups for carboxylic acids, providing insights into its use in organic synthesis and biochemistry (Zabadal et al., 2001).
Triazole Scaffold Synthesis : It has been used in the synthesis of triazole amino acids, crucial for creating biologically active compounds and peptidomimetics, showing its versatility in chemical synthesis (Ferrini et al., 2015).
Microbial and Environmental Research
Fermentation Products from Hydroaromatic Compounds : It has been studied as a fermentation product in bacterial degradation processes, contributing to our understanding of microbial metabolism of hydroaromatic compounds (Brune et al., 2002).
Environmental Impact Studies : Research on the photochemical formation of organic acids from alkene ozonolysis includes its derivatives, highlighting its role in atmospheric chemistry (Orzechowska, Nguyen, & Paulson, 2005).
Propiedades
IUPAC Name |
3,4,5-trihydroxycyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOHGGNKMLTUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859270 | |
| Record name | 3,4,5-Trihydroxycyclohex-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2306-23-2, 138-59-0 | |
| Record name | 3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | shikimic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B7825501.png)
![(2R)-cyclohexa-1,4-dien-1-yl{[(4-methylphenyl)sulfonyl]amino}ethanoic acid](/img/structure/B7825505.png)
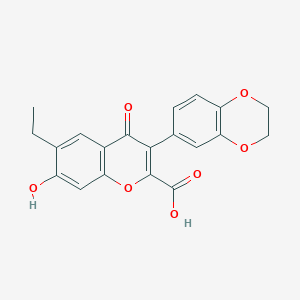
![tert-butyl {(2R)-3-(1H-indol-3-yl)-1-oxo-1-[(2E)-2-(quinoxalin-6-ylmethylidene)hydrazinyl]propan-2-yl}carbamate (non-preferred name)](/img/structure/B7825517.png)
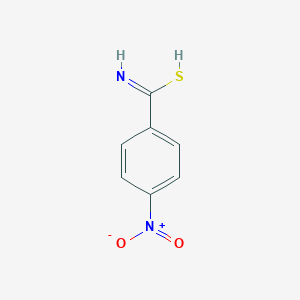
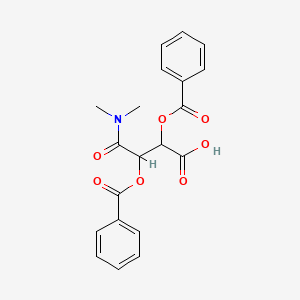
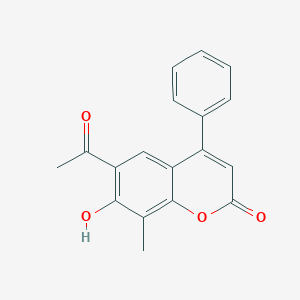
![{[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B7825556.png)


![2-[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonylamino]-2-phenylacetic acid](/img/structure/B7825599.png)
